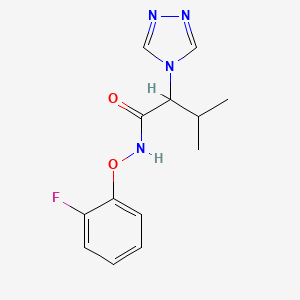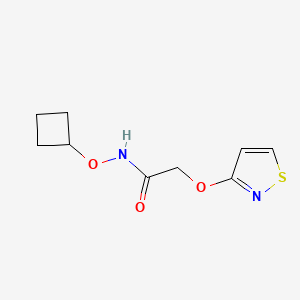![molecular formula C16H21ClN2O3 B7437352 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is a compound that has garnered interest in the scientific community due to its potential applications in various fields. It is a spirocyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea in lab experiments is its potent anti-cancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea. One direction is to further investigate its mechanism of action and how it inhibits the activity of certain enzymes. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research can focus on improving the solubility of this compound to make it more accessible for use in lab experiments. Finally, studies can be conducted to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea is a compound that has shown promising results in various fields of research. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been achieved through various methods. One of the most common methods involves the reaction of 3-chlorophenol with 2-bromoethyl ether to form 2-(3-chlorophenoxy)ethyl bromide. This is then reacted with N,N-dimethylurea to form the intermediate 1-[2-(3-Chlorophenoxy)ethyl]-3-dimethylcarbamoylurea. Finally, this intermediate is reacted with 3-hydroxyspiro[3.3]heptane to form the desired product.
Aplicaciones Científicas De Investigación
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-11-3-1-4-12(9-11)22-8-7-18-15(21)19-13-10-14(20)16(13)5-2-6-16/h1,3-4,9,13-14,20H,2,5-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIFCXVKHIFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2O)NC(=O)NCCOC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)

![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)



![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)